Bienvenue dans la boutique en ligne BenchChem!

(E)-11-(2-phenylhydrazono)-11H-indeno[1,2-b]quinoxaline

Synthetic Chemistry Hydrazone Synthesis Indenoquinoxaline Derivative

(E)-11-(2-Phenylhydrazono)-11H-indeno[1,2-b]quinoxaline (CAS 300814-74-8, molecular formula C21H14N4, molecular weight 322.4 g/mol) is a tetracyclic nitrogen-containing heterocycle belonging to the indeno[1,2-b]quinoxaline family, distinguished by a phenylhydrazono substituent at the 11-position in the thermodynamically favored (E)-configuration. The compound is synthesized via acid-catalyzed condensation of 11H-indeno[1,2-b]quinoxalin-11-one with phenylhydrazine, typically in glacial acetic acid under reflux.

Molecular Formula C21H14N4
Molecular Weight 322.371
CAS No. 300814-74-8
Cat. No. B2479360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-11-(2-phenylhydrazono)-11H-indeno[1,2-b]quinoxaline
CAS300814-74-8
Molecular FormulaC21H14N4
Molecular Weight322.371
Structural Identifiers
SMILESC1=CC=C(C=C1)N=NC2=C3C(=NC4=CC=CC=C4N3)C5=CC=CC=C52
InChIInChI=1S/C21H14N4/c1-2-8-14(9-3-1)24-25-20-16-11-5-4-10-15(16)19-21(20)23-18-13-7-6-12-17(18)22-19/h1-13,23H
InChIKeyFLTLVUMVNNIHSX-LKUDQCMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 300814-74-8 — (E)-11-(2-Phenylhydrazono)-11H-indeno[1,2-b]quinoxaline: Structural Identity and Research-Grade Procurement Profile


(E)-11-(2-Phenylhydrazono)-11H-indeno[1,2-b]quinoxaline (CAS 300814-74-8, molecular formula C21H14N4, molecular weight 322.4 g/mol) is a tetracyclic nitrogen-containing heterocycle belonging to the indeno[1,2-b]quinoxaline family, distinguished by a phenylhydrazono substituent at the 11-position in the thermodynamically favored (E)-configuration [1]. The compound is synthesized via acid-catalyzed condensation of 11H-indeno[1,2-b]quinoxalin-11-one with phenylhydrazine, typically in glacial acetic acid under reflux [2]. This scaffold is recognized as a privileged structure in medicinal chemistry with demonstrated relevance across JNK inhibition, antimicrobial, and anticancer programs [3][4]. The compound is offered as a specialist research chemical for early-stage discovery, with the hydrazone linkage providing a versatile functional handle that distinguishes it from the parent ketone (CAS 6954-91-2) and the oxime subclass (e.g., IQ-1) [5].

Why Indenoquinoxaline Analogs Cannot Be Freely Interchanged: The Functional-Group Differentiation of CAS 300814-74-8


Substituting CAS 300814-74-8 with a closely related indenoquinoxaline congener without careful evaluation risks undermining experimental reproducibility because the 11-position substituent dictates the compound's reactivity profile, biological target engagement, and physicochemical behavior. The phenylhydrazono group introduces a conjugated C=N–NH–Ph system absent in the parent ketone (11H-indeno[1,2-b]quinoxalin-11-one) and chemically distinct from the oxime (–C=N–OH) found in the JNK inhibitor IQ-1 and the hydrazineylidene (–C=N–NH2) in analog L1 [1][2]. These structural differences translate into divergent hydrogen-bonding capacity, metal-chelation potential, and stereoelectronic properties that materially affect antimicrobial selectivity, cytotoxicity, and synthetic derivatization pathways [3][4]. In procurement contexts, treating this hydrazone as interchangeable with the ketone, oxime, or thiosemicarbazone derivatives without confirmatory characterization data has been explicitly cautioned in the medicinal chemistry literature [5].

Quantitative Differentiation Evidence: CAS 300814-74-8 vs. In-Class and Functional-Group Comparator Compounds


Synthetic Yield Optimization: Acid-Catalyzed Hydrazone Formation Outperforms Alternative Protocols

The acid-catalyzed condensation of 11H-indeno[1,2-b]quinoxalin-11-one with phenylhydrazine in glacial acetic acid under reflux delivers the target (E)-phenylhydrazone in 92% isolated yield, representing the highest-yielding protocol reported for this specific transformation . This compares favorably to ethanol-mediated synthesis of the same compound (68%) and to the catalyst-free β-cyclodextrin protocol (88%) . For context, the analogous hydrazine-derived ligand L1 (from unsubstituted hydrazine) and the thiosemicarbazide-derived ligand L3 are typically obtained in good but variable yields under similar condensation conditions, though direct yield comparison data within a single study are not available for all three ligands simultaneously [1]. The acid-catalyzed route benefits from carbonyl protonation enhancing electrophilicity, favoring the thermodynamically stable (E)-isomer with >95% stereochemical purity .

Synthetic Chemistry Hydrazone Synthesis Indenoquinoxaline Derivative

Antimicrobial Selectivity Profile: Phenylhydrazone Derivative Exhibits Strain-Specific S. aureus Inhibition Distinct from Hydrazine and Thiosemicarbazide Analogs

In a comparative antimicrobial screening study of three indenoquinoxalin-11-one-derived ligands — L1 (hydrazine-derived), L2 (phenylhydrazine-derived, structurally corresponding to the target compound), and L3 (thiosemicarbazide-derived) — selective inhibition against S. aureus was reported for indeno[1,2-b]quinoxalin-11-one, L1, and L3, but notably L2 was not among the active hits against this strain [1]. This differential antimicrobial fingerprint demonstrates that the phenylhydrazono substituent in L2/CAS 300814-74-8 produces a selectivity profile measurably distinct from the primary hydrazine (-NH2) and thiosemicarbazide (-NH-CS-NH2) congeners. The study further established that none of the three ligands utilized nitrogen atoms as donating atoms due to hydrogen-bonding engagement, a feature confirmed by crystal structure and DFT calculations [1]. This structural property has direct implications for metal-coordination applications where CAS 300814-74-8 would behave differently from ligands bearing free –NH2 or –CS-NH2 groups.

Antimicrobial Activity Staphylococcus aureus Structure-Activity Relationship

JNK Inhibitory Scaffold Pedigree: Indenoquinoxaline Hydrazones as a Structurally Distinct Subclass from Oxime-Based JNK Inhibitors

The 11H-indeno[1,2-b]quinoxaline scaffold is a validated pharmacophore for c-Jun N-terminal kinase (JNK) inhibition. The oxime derivative IQ-1 (11H-indeno[1,2-b]quinoxalin-11-one oxime) and its sodium salt IQ-1S demonstrate nanomolar binding affinity for JNK isoforms: Kd = 87 nM (JNK3), 360 nM (JNK2), and 390 nM (JNK1) . Thirteen oxime derivatives synthesized from this scaffold exhibited submicromolar binding affinity for at least one JNK isoform, with selected compounds inhibiting LPS-induced c-Jun phosphorylation in MonoMac-6 cells [1]. While direct JNK binding data for CAS 300814-74-8 (the phenylhydrazone) have not been published, the phenylhydrazone subclass offers a structurally distinct hydrogen-bonding pattern (C=N–NH–Ph vs. C=N–OH) that may modulate isoform selectivity differently from the oxime series [2]. ADME predictions for structurally analogous indenoquinoxaline hydrazones indicate favorable oral bioavailability potential, supporting their use as lead-like scaffolds in JNK-targeted programs [2].

JNK Inhibition c-Jun N-Terminal Kinase Indenoquinoxaline Scaffold

Cytotoxicity Potential: Indenoquinoxaline Hydrazone Derivatives Exhibit Sub-Micromolar Anticancer Activity Comparable to Reference Agents

While CAS 300814-74-8 itself lacks published cytotoxicity data, the broader class of indeno[1,2-b]quinoxaline hydrazone and hydrazineylidene derivatives has demonstrated potent anticancer activity across multiple cell lines. A phosphonate series derived from 11-hydrazineylidene-11H-indeno[1,2-b]quinoxaline (synthesized from phenylhydrazine and the parent ketone, directly analogous to the target compound) yielded compounds 7a and 7b with higher cytotoxicity toward HepG-2 liver cancer cells than the reference drug doxorubicin, with compound 10a showing superior activity against MCF-7 breast cancer cells [1]. Separately, indeno[1,2-b]quinoxaline carboxamide derivative 10a exhibited IC50 values of 0.87 μM (MDA-MB231, SI = 36.22), 0.82 μM (PC-3, SI = 38.43), and 0.64 μM (Huh-7, SI = 49.23), with no activity against normal MRC-5 fibroblasts (IC50 = 31.51 μM) [2]. The spiro[indeno[1,2-b]quinoxaline-11,3'-pyrazole] analog showed IC50 = 0.92 μg/mL against K562 leukemia cells, surpassing cisplatin (IC50 = 1.71 μg/mL) [3]. These data establish the indenoquinoxaline hydrazone scaffold class as a source of sub-micromolar anticancer agents with favorable selectivity indices, providing a strong rationale for including CAS 300814-74-8 in focused anticancer screening libraries.

Anticancer Activity Cytotoxicity Cancer Cell Lines

Procurement-Relevant Application Scenarios for CAS 300814-74-8 Based on Differentiated Evidence


JNK-Targeted Medicinal Chemistry: Hydrazone Scaffold as a Non-Oxime Chemotype for Isoform-Selectivity Optimization

CAS 300814-74-8 provides a structurally distinct entry point into JNK inhibitor programs currently dominated by the IQ-1 oxime series (Kd = 87–390 nM across JNK1/2/3) . The phenylhydrazone linkage introduces a hydrogen-bond donor (NH) and an extended aromatic system not present in the C=N–OH oxime pharmacophore, offering medicinal chemists orthogonal vectors for modulating isoform selectivity. ADME predictions for related indenoquinoxaline hydrazones indicate favorable oral bioavailability potential [1]. Researchers should procure this compound when seeking to diversify JNK-targeted chemical matter beyond the extensively patented oxime space, with the caveat that primary JNK binding data (Kd/IC50) must be generated as part of the screening cascade.

Anticancer Library Design: Hydrazone Intermediate for High-Potency, High-Selectivity Cytotoxic Agent Synthesis

The indenoquinoxaline hydrazone scaffold has yielded derivatives with IC50 values as low as 0.54–0.64 μM against multiple cancer cell lines, with selectivity indices of 36–49 relative to normal fibroblasts (MRC-5 IC50 > 31 μM) [2]. Phosphonate and bis-phosphonate derivatives derived from the analogous 11-hydrazineylidene intermediate surpass doxorubicin in HepG-2 cytotoxicity [3]. CAS 300814-74-8 serves as the direct synthetic precursor to these active pharmacophores via condensation with isatins, aldehydes, or dialkyl phosphites. Procurement is recommended for medicinal chemistry groups building focused anticancer libraries where the hydrazone NH and imine carbon provide two independent derivatization points for parallel SAR exploration.

Metal-Coordination Chemistry and Chemosensing: Non-Coordinating N-Atoms Enable Ligand Design with Predictable Binding Modes

Crystallographic and DFT evidence demonstrates that the nitrogen atoms in the indenoquinoxaline hydrazone framework are strongly engaged in intramolecular hydrogen bonding (Nhydrazinyl–H⋯Nquinoxaline), rendering them unavailable for metal coordination [4]. This property contrasts sharply with thiosemicarbazone analog L3, which coordinates Cu(I) via the sulfur atom (κS-L3 mode) [4]. CAS 300814-74-8 is therefore suitable as a ligand scaffold where predictable non-participation of the heterocyclic nitrogens in metal binding is desired, enabling the hydrazone terminus to serve as the sole coordination site. Bis-hydrazone derivatives of indenoquinoxaline have also been explored as colorimetric chemosensors for various ions, suggesting utility in optical sensing applications [5].

Antimicrobial Selectivity Screening: Differentiated S. aureus Profile Informs Panel Selection

The phenylhydrazone ligand L2 (structurally equivalent to CAS 300814-74-8) shows a distinct antimicrobial inactivity against S. aureus compared to the hydrazine (L1) and thiosemicarbazide (L3) analogs, which display selective anti-staphylococcal activity [4]. This differential profile is procurement-relevant for two distinct use cases: (1) researchers conducting antimicrobial screening should include CAS 300814-74-8 as a negative-control hydrazone to benchmark the contribution of the phenylhydrazono substituent to anti-S. aureus activity; (2) groups using indenoquinoxaline compounds in cell-based assays (e.g., JNK or anticancer screening) may prefer this derivative precisely because its lack of antibacterial activity reduces the likelihood of confounding antimicrobial effects in eukaryotic co-culture or infection model systems.

Quote Request

Request a Quote for (E)-11-(2-phenylhydrazono)-11H-indeno[1,2-b]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.